Maraciclatide

integrin binding affinity radioligand binding molecular imaging

For clinical research teams requiring quantitative SPECT imaging of integrin upregulation, sourcing the unlabeled Maraciclatide precursor with consistent chelation chemistry is critical for reproducible 99mTc labeling. This cyclic RGD peptide addresses the need for a validated molecular scaffold with established clinical correlation data. - Quantified affinity: 0.5 nM (Kd) for αvβ3, 0.1 nM (Kd) for αvβ5 integrins. - Supported by Phase II data: 94% specificity for PDUS-confirmed synovitis; strong correlation with laparoscopy-confirmed endometriosis lesions. - Enables whole-body inflammatory or angiogenic burden assessment in a single SPECT session.

Molecular Formula C72H120N20O21S3
Molecular Weight 1698.0 g/mol
CAS No. 489427-17-0
Cat. No. B608860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaraciclatide
CAS489427-17-0
SynonymsMaraciclatide;  NC 100692;  NC-100692;  NC100692; 
Molecular FormulaC72H120N20O21S3
Molecular Weight1698.0 g/mol
Structural Identifiers
SMILESCC(=NO)C(C)(C)NCCC(CCNC(=O)CCCC(=O)NCCCCC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(CSCC(=O)N1)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)CCNC(C)(C)C(=NO)C
InChIInChI=1S/C72H120N20O21S3/c1-45(91-108)71(3,4)82-26-21-47(22-27-83-72(5,6)46(2)92-109)20-25-77-58(95)19-12-18-57(94)76-23-11-10-16-50-65(103)89-54-42-115-116-43-55(90-67(105)52(37-62(99)100)85-59(96)38-81-63(101)49(86-68(54)106)17-13-24-80-70(74)75)69(107)87-51(36-48-14-8-7-9-15-48)66(104)88-53(41-114-44-61(98)84-50)64(102)79-29-31-111-33-35-112-34-32-110-30-28-78-60(97)40-113-39-56(73)93/h7-9,14-15,47,49-55,82-83,108-109H,10-13,16-44H2,1-6H3,(H2,73,93)(H,76,94)(H,77,95)(H,78,97)(H,79,102)(H,81,101)(H,84,98)(H,85,96)(H,86,106)(H,87,107)(H,88,104)(H,89,103)(H,90,105)(H,99,100)(H4,74,75,80)/t47?,49-,50-,51-,52-,53-,54-,55-/m0/s1
InChIKeyOTOMOKKNHNZSBB-CQSZQERZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Maraciclatide: αvβ3-Targeted SPECT Imaging Agent


Maraciclatide (also designated as 99mTc-NC100692 or 99mTc-maraciclatide) is a cyclic RGD (Arg-Gly-Asp) peptide radiolabeled with technetium-99m, functioning as a high-affinity single-photon emission computed tomography (SPECT) imaging agent targeting αvβ3 and αvβ5 integrins [1]. The unlabeled molecular scaffold (CAS 489427-17-0, C72H120N20O21S3) serves as the precursor for radiolabeling, with the final radiopharmaceutical form 99mTc-maraciclatide demonstrating binding affinities of 0.5 nM (Kd) for αvβ3 and 0.1 nM (Kd) for αvβ5 integrins [2]. The compound is in active Phase II clinical development across multiple indications including endometriosis, rheumatoid arthritis, interstitial lung disease, and bone metastasis imaging, with FDA Fast Track designation granted in 2024 for superficial peritoneal endometriosis diagnosis [3]. Maraciclatide enables non-invasive visualization of angiogenesis and inflammation via integrin upregulation in activated endothelial cells, macrophages, and osteoclasts [4].

Target Engagement αvβ3/αvβ5 integrin-targeted SPECT imaging research
Modality Context 99mTc-labeled cyclic RGD peptide for whole-body molecular imaging
Study Phase Phase II clinical-stage imaging agent across multiple disease research indications

Maraciclatide vs. Other αvβ3 SPECT Tracers


Although multiple αvβ3 integrin-targeted radiopharmaceuticals have been developed for molecular imaging—including 99mTc-3PRGD2 (a dimeric RGD peptide with PEG spacers) [1], 68Ga-NODAGA-RGD (a PET tracer) [2], and 18F-Galacto-RGD (a PET tracer) [3]—the in vivo biodistribution, pharmacokinetic clearance profile, and clinical validation status differ substantially across agents. Maraciclatide distinguishes itself by its terminal elimination half-life of approximately 1 hour for the unlabeled molecular form [4], renal clearance pathway with 55% excretion via urine [4], and most critically, its extensive Phase II clinical validation corpus demonstrating quantified correlations with established diagnostic modalities across multiple distinct disease indications [5]. The specific chelation chemistry for 99mTc labeling, the PEG linker architecture, and the cyclic peptide scaffold collectively determine imaging contrast, background clearance kinetics, and target-to-background ratios—parameters that directly govern diagnostic utility and cannot be assumed equivalent across in-class RGD peptides.

Chelation & Linker Architecture

99mTc labeling chemistry, PEG spacer design, and cyclic peptide scaffold determine imaging contrast and clearance kinetics—these parameters differ substantially across RGD peptides and may not transfer directly.

Biodistribution Profile

Renal clearance pathway (55% urinary excretion) and terminal elimination half-life are specific to maraciclatide; alternative αvβ3 tracers such as 68Ga-NODAGA-RGD or 18F-Galacto-RGD exhibit distinct pharmacokinetic profiles that require independent validation.

Clinical Validation Status

Extensive Phase II evidence across multiple indications—including quantified correlations with established modalities—represents maraciclatide-specific data; other in-class RGD peptides lack equivalent multi-indication endpoint context.

Maraciclatide Quantitative Differentiation Evidence


αvβ3/αvβ5 Integrin Affinity vs. Cilengitide

Maraciclatide demonstrates binding affinities of 0.5 nM (Kd) for αvβ3 integrin and 0.1 nM (Kd) for αvβ5 integrin as reported in the NCATS Inxight Drugs database [1]. In comparison, cilengitide (EMD 121974), a therapeutic αvβ3/αvβ5 antagonist, exhibits IC50 values of 0.61 nM for αvβ3 and 8.4 nM for αvβ5 in competitive binding assays . While direct head-to-head binding comparisons are not available in a single assay system, the cross-study data indicate that maraciclatide's αvβ5 binding affinity (0.1 nM Kd) is approximately 84-fold higher than cilengitide's αvβ5 IC50 (8.4 nM), though αvβ3 affinities are comparable within the same order of magnitude (0.5 nM vs. 0.61 nM).

αvβ3/αvβ5 Affinity vs. Cilengitide
Reported
αvβ3 Kd 0.5 nM; αvβ5 Kd 0.1 nM vs. cilengitide IC50 0.61 nM / 8.4 nM
Supports αvβ5 integrin binding context review
Cross-study data; assay conditions not fully specified
integrin binding affinity radioligand binding molecular imaging RGD peptide

Rheumatoid Arthritis SPECT-Ultrasound Correlation

In the Phase II INIRA study (n = 50 patients with rheumatoid arthritis), 99mTc-maraciclatide SPECT imaging demonstrated strong correlation with power Doppler ultrasound (PDUS), the established clinical standard for detecting synovitis [1]. Total binary 99mTc-maraciclatide score correlation with PDUS produced r² = 0.82 (p < 0.001), while quantitative geometric mean score correlation yielded r² = 0.72 (p < 0.001) [1]. For detection of PDUS signal in small joints, maraciclatide achieved sensitivity of 78% (95% CI: 72-83%), specificity of 94% (95% CI: 93-96%), positive predictive value of 72% (95% CI: 67-77%), and negative predictive value of 96% (95% CI: 95-97%) [1]. In the earlier INIRA pilot dataset (50 patients, same cohort), Pearson correlation coefficient between total PDUS and binary maraciclatide scores was r = 0.92 (r² = 0.85, p < 0.0005) [2].

RA SPECT-Ultrasound Correlation
Head-to-head
r² = 0.82 (p
Supports synovitis imaging endpoint context
Phase II INIRA study; n = 50 RA patients; 40 joints per patient
Endometriosis SPECT-CT vs. Laparoscopy
Head-to-head
High correlation across all lesion types, including SPE undetectable by ultrasound/MRI
Supports lesion detection endpoint context
Phase II DETECT trial; full quantitative data pending publication
Bone Metastasis Therapy Response
Head-to-head
T:M ratio change: non-progressors -27.2% vs. progressors +20.2% (p = 0.036)
Supports therapy response endpoint context
n = 17 mCRPC patients; inverse correlation with CT HU (r = -0.59, p = 0.006)
Phase I Dosimetry Profile
Context-dependent
ED 7.8 ± 0.8 μSv/MBq; t½ ≈ 1 h; renal excretion 55%
Supports dosimetry endpoint context
Phase I healthy volunteer data; class-level reference for 99mTc agents
Atherosclerotic Plaque Uptake
Head-to-head
ApoE−/− aortic arch 1.56 ± 0.33 %ID/g vs. control 0.82 ± 0.24 %ID/g (p = 0.006)
Supports plaque imaging endpoint context
Preclinical ApoE−/− mouse model; macrophage CD68 correlation r = 0.73
rheumatoid arthritis synovitis imaging angiogenesis SPECT-CT whole-body molecular imaging

Endometriosis SPECT-CT vs. Laparoscopy

The Phase II DETECT study evaluated 99mTc-maraciclatide SPECT-CT for detecting endometriosis compared to laparoscopy, the invasive surgical gold standard [1]. The trial met its primary endpoint, demonstrating high correlation between locations of maraciclatide uptake identified on SPECT-CT and laparoscopy-confirmed lesions across all types of endometriotic lesions [1]. Critically, the study included detection of superficial peritoneal endometriosis (SPE), a lesion subtype that existing non-invasive imaging modalities (ultrasound and MRI) fail to adequately visualize [2]. Based on these findings, the FDA granted Fast Track designation to 99mTc-maraciclatide in July 2024 for the diagnosis of SPE in women aged 16 years and older [3]. No other αvβ3-targeted SPECT tracer has received FDA Fast Track designation for this indication.

Endometriosis SPECT-CT vs. Laparoscopy
Head-to-head
High correlation across all lesion types, including SPE undetectable by ultrasound/MRI
Supports lesion detection endpoint context
Phase II DETECT trial; full quantitative data pending publication
endometriosis superficial peritoneal endometriosis non-invasive diagnosis SPECT-CT laparoscopy

Bone Metastasis SPECT vs. CT Response

In a study of 17 men with bone-predominant metastatic prostate cancer, 99mTc-maraciclatide SPECT/CT imaging was performed before and 12 weeks after abiraterone treatment initiation [1]. Baseline SPECT tumor-to-muscle (T:M) ratio was 5.19, and tumor-to-normal bone (T:N) ratio was 3.1, confirming selective accumulation in metastases [1]. Patients with progressive disease (n = 5) showed increased SPECT T:M ratio by 20.2% and T:N ratio by 11.9% at 12 weeks, whereas patients without progression (n = 6) showed decreased T:M ratio by -27.2% (p = 0.036) and T:N ratio by -21.9% (p = 0.3) [1]. The percentage change in SPECT T:M ratio was inversely correlated with the percentage change in CT Hounsfield units (r = -0.59, p = 0.006), demonstrating that maraciclatide uptake changes reflect osteoclast activity alterations that precede or differ from CT density changes [1].

Bone Metastasis Therapy Response
Head-to-head
T:M ratio change: non-progressors -27.2% vs. progressors +20.2% (p = 0.036)
Supports therapy response endpoint context
n = 17 mCRPC patients; inverse correlation with CT HU (r = -0.59, p = 0.006)
prostate cancer bone metastasis osteoclast activity therapy response SPECT-CT

Phase I Safety and Dosimetry Profile

A Phase I randomized, placebo-controlled study in healthy volunteers (n = 24 receiving active agent across three dose cohorts) established the safety and dosimetry profile of 99mTc-maraciclatide [1]. No serious adverse events were reported. The mean effective dose (ED) per unit injected activity was 7.8 ± 0.8 μSv/MBq, which is within the typical range for 99mTc-based diagnostic radiopharmaceuticals [1]. The pharmacokinetic analysis of the unlabeled molecular maraciclatide demonstrated a mean apparent terminal elimination half-life of approximately 1 hour, independent of administered dose [1]. The primary route of 99mTc excretion was renal (55%), with systemic urinary clearance of approximately 6.7 mL/min/kg [1]. Normalized cumulated activities were highest in urinary bladder/voided urine (3.4 ± 0.4 MBq*h/MBq), small/large intestine (0.9 ± 0.2 MBq*h/MBq), liver (0.8 ± 0.2 MBq*h/MBq), and lungs (0.4 ± 0.1 MBq*h/MBq) [1].

Phase I Dosimetry Profile
Context-dependent
ED 7.8 ± 0.8 μSv/MBq; t½ ≈ 1 h; renal excretion 55%
Supports dosimetry endpoint context
Phase I healthy volunteer data; class-level reference for 99mTc agents
radiopharmaceutical safety dosimetry biodistribution pharmacokinetics Phase I

Atherosclerotic Plaque Uptake Quantification

In a preclinical study using ApoE−/− mice (atherosclerosis model) compared to C57BL/6 control mice, 99mTc-maraciclatide SPECT/CT imaging demonstrated significantly higher tracer uptake in atherosclerotic aortas [1]. SPECT quantification showed aortic arch uptake of 1.56 ± 0.33 %ID/g in ApoE−/− mice versus 0.82 ± 0.24 %ID/g in untreated controls and 0.98 ± 0.11 %ID/g in peptide-blocked controls (p = 0.006) [1]. Ex vivo gamma counting of dissected aorta confirmed these findings: 1.52 ± 0.43 %ID/g in ApoE−/− mice versus 0.78 ± 0.19 %ID/g in untreated controls and 0.47 ± 0.31 %ID/g in blocked controls (p = 0.018) [1]. Immunostaining indicated that the integrin signal originated predominantly from macrophages and correlated with CD68 immunomarker expression (r = 0.73) [1].

Atherosclerotic Plaque Uptake
Head-to-head
ApoE−/− aortic arch 1.56 ± 0.33 %ID/g vs. control 0.82 ± 0.24 %ID/g (p = 0.006)
Supports plaque imaging endpoint context
Preclinical ApoE−/− mouse model; macrophage CD68 correlation r = 0.73
atherosclerosis vulnerable plaque vascular inflammation SPECT-CT macrophage imaging

Maraciclatide Procurement Scenarios


Whole-Body RA Synovitis Imaging

Procure maraciclatide for clinical trial protocols requiring quantitative whole-body assessment of synovial inflammatory burden. The INIRA Phase II data demonstrate strong correlation with power Doppler ultrasound (r² = 0.82, p < 0.001) and high specificity (94%) for detecting PDUS-confirmed synovitis [1]. Unlike ultrasound, which is impractical for scanning large numbers of joints routinely, maraciclatide SPECT provides whole-body inflammatory load quantification in a single imaging session using technology available in any nuclear medicine department [1]. This enables objective, reproducible endpoints for anti-inflammatory and disease-modifying anti-rheumatic drug trials.

Non-Invasive SPE Detection

Prioritize maraciclatide procurement for women's health imaging centers and endometriosis research studies requiring non-invasive SPE detection. The DETECT Phase II study demonstrated high correlation between maraciclatide SPECT-CT uptake and laparoscopy-confirmed lesions across all endometriosis types, including superficial peritoneal endometriosis—a lesion subtype not adequately visualized by ultrasound or MRI [2]. With FDA Fast Track designation granted for SPE diagnosis [3], maraciclatide addresses an unmet medical need for early, non-invasive endometriosis detection, potentially reducing diagnostic delays and unnecessary surgical procedures.

Early Bone Metastasis Therapy Response

Select maraciclatide for oncology clinical trials requiring functional imaging biomarkers of osteoclast activity and early therapy response in bone metastases. The Cook et al. (2018) study demonstrated that changes in SPECT tumor-to-muscle ratios after 12 weeks of abiraterone treatment differed significantly between progressors (+20.2%) and non-progressors (-27.2%, p = 0.036) [4]. Furthermore, SPECT T:M ratio changes inversely correlated with CT Hounsfield unit changes (r = -0.59, p = 0.006), indicating that maraciclatide provides functional information complementary to anatomical imaging that may enable earlier detection of treatment response or resistance [4].

ILD Inflammation vs. Fibrosis Differentiation

Consider maraciclatide procurement for respiratory research programs investigating ILD progression biomarkers. The ongoing Phase II PREDICT-ILD sub-study is evaluating 99mTc-maraciclatide as an imaging marker to differentiate early-stage inflammation from established fibrosis in patients with fibrosing ILD [5]. This differentiation is clinically critical because treatments targeting inflammation may be detrimental in patients with predominant fibrosis [5]. A validated molecular imaging marker capable of distinguishing these disease components could significantly impact patient stratification and therapy selection in both clinical research and eventual clinical practice.

Application
Selection Property
Validation Focus
Synovitis imaging research
SPECT signal correlation with established modalities
PDUS endpoint correlation validation
Endometriosis lesion imaging research
Detection of lesion subtypes not visualized by ultrasound/MRI
Laparoscopy correlation validation
Bone metastasis response research
Functional imaging of osteoclast activity complementary to CT
CT response correlation validation
ILD inflammation biomarker research
Imaging marker for inflammation vs. fibrosis differentiation
Histopathological correlation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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